molecular formula C9H8N2OS B6278541 3-benzyl-1,2,4-oxadiazole-5-thiol CAS No. 494780-00-6

3-benzyl-1,2,4-oxadiazole-5-thiol

Cat. No.: B6278541
CAS No.: 494780-00-6
M. Wt: 192.2
InChI Key:
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Description

3-Benzyl-1,2,4-oxadiazole-5-thiol is a heterocyclic compound containing an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1,2,4-oxadiazole-5-thiol typically involves the reaction of 3-aryl-5-chloromethyl-1,2,4-oxadiazole with ammonium thiocyanate (NH4SCN) in triethylene glycol at 60°C . This reaction yields the corresponding thiocyanate derivatives, which can then be further reacted with various tertiary or secondary alcohols under solvent-free conditions at 60°C to produce the desired thioether derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2,4-oxadiazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound .

Scientific Research Applications

3-Benzyl-1,2,4-oxadiazole-5-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-1,2,4-oxadiazole-5-thiol involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits xanthine oxidase by binding to its active site, preventing the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, which is beneficial in treating gout and related conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,2,4-oxadiazole-5-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

494780-00-6

Molecular Formula

C9H8N2OS

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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